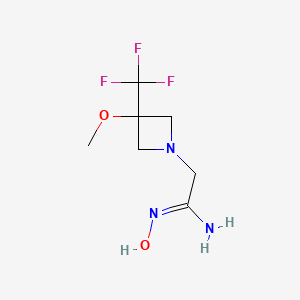

N'-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide

Description

N'-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide is a fluorinated acetimidamide derivative characterized by a substituted azetidine ring. The azetidine moiety (a four-membered saturated nitrogen heterocycle) is functionalized with a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group at the 3-position, contributing to its unique electronic and steric properties.

The trifluoromethyl group improves metabolic stability and lipophilicity, while the azetidine ring introduces conformational rigidity compared to larger heterocycles like piperidine .

Properties

Molecular Formula |

C7H12F3N3O2 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

N'-hydroxy-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C7H12F3N3O2/c1-15-6(7(8,9)10)3-13(4-6)2-5(11)12-14/h14H,2-4H2,1H3,(H2,11,12) |

InChI Key |

AMFYNSMNFDSNLT-UHFFFAOYSA-N |

Isomeric SMILES |

COC1(CN(C1)C/C(=N/O)/N)C(F)(F)F |

Canonical SMILES |

COC1(CN(C1)CC(=NO)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Azetidine vs. Biphenyl Substituents

- The target compound’s azetidine ring provides greater ring strain and smaller steric footprint compared to the biphenyl groups in Compounds 67 and 57. This may enhance binding selectivity but reduce π-π stacking interactions in biological targets .

- Biphenyl-containing analogues (Compounds 67/58) exhibit higher molecular weights (450–467 g/mol) and broader aromatic surfaces, correlating with stronger TRPA1/V1 antagonism (IC₅₀ values in low nanomolar range) .

Trifluoromethyl Group Impact

Biological Activity

N'-Hydroxy-2-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)acetimidamide, with the CAS Number 2098157-89-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article delves into its biological activity, exploring various studies and findings related to its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 227.18 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many azetidine derivatives have shown potential as inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, impacting cell signaling and function .

- Anticancer Activity : Some studies suggest that azetidine derivatives can induce apoptosis in cancer cells by activating specific pathways associated with cell death. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various azetidine derivatives, including this compound. The compound exhibited significant activity against HeLa and Caco-2 cell lines, with IC50 values indicating potent antiproliferative effects. Further exploration into structure-activity relationships revealed that modifications to the azetidine ring could enhance efficacy .

- Inhibition of PDE10A : In a pharmacological study, N'-Hydroxy derivatives were tested for their ability to inhibit PDE10A, an enzyme implicated in neurodegenerative diseases. The results indicated that these compounds could effectively modulate PDE activity, suggesting potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.